

# Exploring budesonide for non-respiratory inflammatory diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |
|----------------------|------------|-----------|--|
| Compound Name:       | Pneumocort |           |  |
| Cat. No.:            | B1240389   | Get Quote |  |

An In-depth Technical Guide to Budesonide for Non-Respiratory Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Budesonide is a second-generation synthetic glucocorticoid distinguished by its high topical anti-inflammatory potency and extensive first-pass hepatic metabolism, which significantly minimizes systemic corticosteroid exposure and associated side effects.[1][2][3][4][5] While traditionally known for its use in respiratory conditions, various oral formulations have been engineered to target specific regions of the gastrointestinal tract and the liver, establishing budesonide as a key therapeutic agent for a range of non-respiratory inflammatory diseases. This guide provides a detailed exploration of its mechanism of action, clinical applications, quantitative efficacy data, and relevant experimental protocols for researchers and drug development professionals.

### **Core Mechanism of Action**

Budesonide exerts its anti-inflammatory effects primarily through its high-affinity binding to the glucocorticoid receptor (GR).[1][6][7] This synthetic corticosteroid is structurally related to 16α-hydroxyprednisolone and demonstrates a 15-fold greater affinity for the GR than prednisolone. [1][2] Upon entering the cell, budesonide binds to the cytosolic GR, causing the dissociation of chaperone proteins and allowing the budesonide-GR complex to translocate into the nucleus.







Inside the nucleus, the complex modulates gene expression through two primary genomic pathways:

- Transactivation: The budesonide-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7]
- Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] By preventing these factors from binding to their DNA response elements, budesonide suppresses the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]

This dual action effectively reduces the recruitment and activation of inflammatory cells, such as eosinophils, T-cells, and mast cells, at the site of inflammation.[7][9]





Click to download full resolution via product page

Caption: General mechanism of budesonide action within a target cell.



## **Oral Formulations and Pharmacokinetics**

The therapeutic efficacy of oral budesonide in non-respiratory diseases is highly dependent on its formulation, which dictates the site of drug release.[4][10]

- pH-Modified Ileal-Release (Entocort® EC): This formulation consists of enteric-coated granules that dissolve at a pH greater than 5.5, typically in the duodenum. The budesonide is then released in a controlled manner throughout the ileum and ascending colon, making it ideal for Crohn's disease affecting these areas.[10]
- Multi-Matrix System (MMX®) (Uceris®): This formulation is a tablet with an enteric coat that dissolves at pH 7 or higher, delaying drug release until the terminal ileum and colon. The tablet core is a multi-matrix structure that allows for gradual and extended release of budesonide throughout the entire colon, making it suitable for ulcerative colitis.[4][11]
- Orodispersible Tablets and Oral Suspensions (Jorveza®, Eohilia®): These formulations are
  designed for topical action in the esophagus to treat eosinophilic esophagitis. They are
  swallowed to coat the esophageal mucosa, with instructions to avoid food or drink for a
  period to maximize local drug contact time.[12][13]

A key feature of budesonide is its extensive first-pass metabolism (over 90%) by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3][14][15] This process rapidly converts absorbed budesonide into metabolites with negligible glucocorticoid activity, resulting in low systemic bioavailability (around 10-20%) and a significantly better safety profile compared to conventional corticosteroids like prednisone.[5][9]

# Clinical Applications and Efficacy Data Inflammatory Bowel Disease (IBD)

Budesonide is a cornerstone therapy for mild-to-moderate IBD.

 Crohn's Disease (CD): Budesonide (9 mg/day) is recommended for inducing remission in mild-to-moderate active CD affecting the ileum and/or ascending colon.[10][16] It is superior to placebo and, while less potent than conventional steroids, it is associated with significantly fewer corticosteroid-related adverse events.[5][16]



| Table 1: Efficacy of<br>Budesonide in Mild-<br>to-Moderate<br>Ileocecal Crohn's<br>Disease |                     |                                                   |           |
|--------------------------------------------------------------------------------------------|---------------------|---------------------------------------------------|-----------|
| Study/Comparison                                                                           | Treatment           | Remission Rate                                    | Reference |
| Budesonide vs.<br>Placebo                                                                  | Budesonide 9 mg/day | 51%                                               | [5]       |
| Placebo                                                                                    | 20%                 | [5]                                               |           |
| Budesonide vs.<br>Placebo                                                                  | Budesonide 9 mg/day | 48%                                               | [10]      |
| Budesonide vs. Conventional Steroids                                                       | Budesonide 9 mg/day | Inferior to<br>conventional steroids<br>(RR 0.85) | [16]      |
|                                                                                            |                     | <u> </u>                                          |           |

 Ulcerative Colitis (UC): MMX budesonide (9 mg/day) is effective for inducing remission in active, mild-to-moderate ulcerative colitis, particularly when mesalazine treatment is insufficient.[4][17]

# Microscopic Colitis (MC)

Budesonide is the first-line therapy for both collagenous and lymphocytic colitis.

- Induction of Remission: A standard dose of 9 mg daily for 8 weeks is highly effective for inducing clinical remission.[18]
- Maintenance of Remission: For patients who relapse after discontinuation, long-term maintenance with the lowest effective dose (typically 3-6 mg daily) is often required.[18][19]
   This long-term use appears to be generally well-tolerated with limited adverse effects.[19][20]
   [21]



| Table 2: Efficacy of |
|----------------------|
| Budesonide in        |
| Microscopic Colitis  |

| Endpoint               | Patient Cohort              | Result                                              | Reference |
|------------------------|-----------------------------|-----------------------------------------------------|-----------|
| Induction              | 162 patients                | 80.2% complete response                             | [20][21]  |
| 13.6% partial response | [20][21]                    |                                                     |           |
| Maintenance            | Pooled data (35 studies)    | 84% pooled remission rate                           | [19]      |
| Relapse                | Pooled data (35<br>studies) | 53% pooled relapse<br>rate after<br>discontinuation | [19]      |

# **Eosinophilic Esophagitis (EoE)**

Topically active budesonide is a primary treatment for EoE, aiming to reduce esophageal eosinophilic inflammation.



| Table 3: Efficacy of Budesonide in Eosinophilic Esophagitis |                                         |                                          |                                              |           |
|-------------------------------------------------------------|-----------------------------------------|------------------------------------------|----------------------------------------------|-----------|
| Study Type                                                  | Treatment                               | Primary Endpoint                         | Result                                       | Reference |
| Pediatric RCT                                               | Medium/High-<br>Dose Oral<br>Suspension | Compound Response (Histologic + Symptom) | 52.6% (medium<br>dose) vs. 5.6%<br>(placebo) | [12]      |
| Adolescent<br>Pooled Analysis                               | BOS 2.0 mg<br>b.i.d.                    | Histologic<br>Remission (≤6<br>eos/hpf)  | 80% vs. 3.2%<br>(placebo)                    | [13]      |
| Meta-Analysis<br>(11 RCTs)                                  | Budesonide vs.<br>Placebo               | Histologic<br>Remission                  | Significantly improved (RR: 26.85)           | [22]      |
| Long-Term<br>Extension (96<br>wks)                          | Budesonide<br>Orodispersible<br>Tablets | Clinical<br>Remission                    | 81.9% of patients                            | [23]      |
| Histologic<br>Remission                                     | 80.1% of patients                       | [23]                                     |                                              |           |

The most common adverse event is localized oropharyngeal candidiasis, which is typically mild and resolves with treatment.[22][23][24]

## **Autoimmune Hepatitis (AIH)**

Budesonide, often in combination with azathioprine, is an effective treatment for inducing remission in AIH, particularly in non-cirrhotic patients.[25] It offers a safer alternative to prednisone, with a lower incidence of typical steroid-related side effects.[25] However, its use is contraindicated in patients with established cirrhosis due to impaired first-pass metabolism, which increases systemic exposure and the risk of adverse events like portal vein thrombosis. [3]



| Table 4: Efficacy of Budesonide in Autoimmune Hepatitis (Non- Cirrhotic) |                                          |                                                                                  |           |
|--------------------------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Study                                                                    | Treatment                                | Response/Remission<br>Rate                                                       | Reference |
| Wiegand et al. (2005)                                                    | Budesonide 9 mg/day<br>(first-line)      | 83.3% responded<br>(58% complete<br>remission)                                   | [26]      |
| Csepregi et al. (2006)                                                   | Budesonide 9 mg/day                      | 83% complete clinical and biochemical remission                                  | [1][3]    |
| Canadian Cohort                                                          | Budesonide (various doses)               | 7 of 9 patients had a complete response                                          | [1][2]    |
| Manns et al. (2010)                                                      | Budesonide + AZA vs.<br>Prednisone + AZA | 47% (Budesonide) vs.<br>18.4% (Prednisone)<br>serologic remission at<br>6 months | [25]      |

## **Primary Biliary Cholangitis (PBC)**

The use of budesonide in PBC is not recommended. Clinical trials have shown that adding budesonide to standard ursodeoxycholic acid (UDCA) therapy provides minimal to no additional biochemical or histological benefit.[27][28] Furthermore, its use in this patient population has been associated with a significant worsening of osteoporosis.[27]

# **Experimental Protocols and Methodologies Preclinical Evaluation: Rodent Model of Colitis**

A common method to assess the efficacy of anti-inflammatory agents for IBD is the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats.

Protocol: TNBS-Induced Colitis Model



- Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized for one week with standard chow and water ad libitum.
- Induction of Colitis:
  - Rats are fasted for 24 hours with free access to water.
  - They are lightly anesthetized (e.g., with isoflurane).
  - A rubber cannula is inserted 8 cm into the anus.
  - TNBS dissolved in 50% ethanol is instilled into the colon (e.g., 15 mg in 0.3 mL). The control group receives only 50% ethanol.[29][30]
  - Rats are held in a head-down position for 60 seconds to ensure distribution within the colon.

#### Treatment:

- After a 3-day period to allow for colitis development, rats are divided into treatment groups.[29][30]
- Treatment groups may include: colitis control (vehicle), budesonide solution, and experimental budesonide formulations (e.g., nanoparticles).
- Budesonide (e.g., 0.168 mg/kg) is administered orally by gavage daily for a set period (e.g., 7 days).[29][30]

#### Efficacy Assessment:

- Clinical Activity Score: Daily monitoring of weight loss, stool consistency, and rectal bleeding.
- Macroscopic Evaluation: At sacrifice, the colon is excised, and the colon-to-body weight ratio is calculated. Macroscopic damage is scored based on inflammation, ulceration, and adhesions.



- Histological Analysis: Colonic tissue sections are stained (e.g., with H&E) and scored for inflammatory cell infiltration and mucosal damage.
- Biochemical Markers: Myeloperoxidase (MPO) activity in colonic tissue is measured as an indicator of neutrophil infiltration. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) are quantified using ELISA.





Click to download full resolution via product page

**Caption:** Experimental workflow for a TNBS-induced rodent colitis model.

## In Vitro Efficacy Screening: 3D Inflamed Mucosa Model

To reduce reliance on animal models for formulation screening, 3D cell culture models that mimic the inflamed intestinal mucosa have been developed.[31][32]

Protocol: 3D Inflamed Intestinal Mucosa Model

- Cell Culture Setup: A triple co-culture system is established.
  - o Intestinal epithelial cells (e.g., Caco-2) are seeded on a porous membrane insert.
  - Human blood-derived macrophages and dendritic cells are cultured in the basolateral compartment below the membrane.
- Induction of Inflammation: The co-culture is stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), added to the basolateral compartment to mimic an inflammatory state.[32]
- Treatment Application:
  - Different budesonide formulations (e.g., free drug solution, liposomes, PLGA nanoparticles) are added to the apical side (epithelial layer).[31]
  - Blank nanocarriers serve as controls.
- Efficacy Assessment:
  - The primary endpoint is the reduction of inflammatory markers.
  - Samples are collected from the basolateral compartment over time.
  - The concentration of a key chemokine, such as Interleukin-8 (IL-8), is measured by ELISA. A significant reduction in IL-8 secretion indicates therapeutic efficacy of the formulation.[32]





Click to download full resolution via product page

**Caption:** Generalized workflow for a randomized controlled clinical trial.

### Conclusion

Budesonide represents a significant advancement in the management of non-respiratory inflammatory diseases, offering targeted, potent anti-inflammatory action with minimized systemic side effects. Its efficacy is well-established in inflammatory bowel disease,



microscopic colitis, and eosinophilic esophagitis, with a valuable role in treating non-cirrhotic autoimmune hepatitis. The development of advanced formulations has been critical to its success, enabling localized drug delivery to specific sites of inflammation. Future research will likely focus on optimizing delivery systems, exploring its utility in other immune-mediated conditions, and further elucidating its long-term safety profile in maintenance therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The use of budesonide in the treatment of autoimmune hepatitis in Canada PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of budesonide in the treatment of autoimmune hepatitis in Canada PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Budesonide induces complete remission in autoimmune hepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. drfalk.co.uk [drfalk.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 7. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 8. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Therapeutic benefits of budesonide in gastroenterology PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Efficacy and safety of oral budesonide suspension in pediatric patients with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pooled Phase 2 and 3 Efficacy and Safety Data on Budesonide Oral Suspension in Adolescents with Eosinophilic Esophagitis PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 14. Pharmacokinetics of Budesonide (Entocort™ EC) Capsules for Crohn's Disease | springermedicine.com [springermedicine.com]
- 15. researchgate.net [researchgate.net]
- 16. Reviewing the therapeutic role of budesonide in Crohn's disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 17. Budesonide: MedlinePlus Drug Information [medlineplus.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Budesonide Maintenance in Microscopic Colitis: Clinical Outcomes and Safety Profile from a Population-Based Study PMC [pmc.ncbi.nlm.nih.gov]
- 21. Budesonide Maintenance in Microscopic Colitis: Clinical Outcomes and Safety Profile From a Population-Based Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy and Safety of Budesonide Orodispersible Tablets for Eosinophilic Esophagitis up to 3 Years: An Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and Safety of Budesonide in the Treatment of Eosinophilic Esophagitis: Updated Systematic Review and Meta-Analysis of Randomized and Non-Randomized Studies | springermedizin.de [springermedizin.de]
- 25. Why do we treat autoimmune hepatitis with immunomodulators? | AASLD [aasld.org]
- 26. Budesonide in previously untreated autoimmune hepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oral budesonide in the treatment of patients with primary biliary cirrhosis with a suboptimal response to ursodeoxycholic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A placebo-controlled randomised trial of budesonide for PBC following an insufficient response to UDCA PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. Enhanced therapeutic efficacy of budesonide in experimental colitis with enzyme/pH dual-sensitive polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. semanticscholar.org [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Exploring budesonide for non-respiratory inflammatory diseases]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1240389#exploring-budesonide-for-non-respiratory-inflammatory-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com